molecular formula C27H31NO5 B2610967 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol CAS No. 1217203-19-4

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol

Cat. No.: B2610967
CAS No.: 1217203-19-4
M. Wt: 449.547
InChI Key: PXXJUXMHKKMCBJ-GNWMQEPYSA-N
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Description

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol is a benzofuran derivative with a complex stereochemical and functional group arrangement. Its structure features:

  • A dihydrobenzofuran-3-one core substituted at positions 2, 4, 6, and 6.
  • A (1-benzofuran-2-yl)methylidene group at position 2 (Z-configuration).
  • A hydroxyl group at position 6, a methyl group at position 4, and a piperidin-1-ylmethyl substituent at position 7.
  • Propan-2-ol (isopropanol) is likely a solvate or co-formulant, enhancing solubility or stability .

Benzofuran derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.C3H8O/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17;1-3(2)4/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3;3-4H,1-2H3/b21-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJUXMHKKMCBJ-GNWMQEPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCC5)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol is a complex organic molecule belonging to the benzofuran family. This class of compounds is known for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N1O4C_{22}H_{27}N_{1}O_{4}, and it features a benzofuran core with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and piperidine moieties enhances its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of related benzofuran compounds demonstrated that they inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

2. Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HCT116 (Colon Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Modulation of PI3K/Akt signaling

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This effect is likely mediated by the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Case Study on Breast Cancer : A study conducted on MCF-7 cells treated with the compound revealed a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its effectiveness as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl group may facilitate interactions with enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : The piperidine moiety may enhance binding affinity to specific receptors involved in pain and inflammation pathways.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that are crucial for its applications in medicinal chemistry:

1. Cytotoxicity

  • The compound has shown promising cytotoxic effects against various cancer cell lines. It may induce apoptosis through modulation of key proteins involved in cell survival pathways.

2. Antioxidant Activity

  • The antioxidant properties of this compound can protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

3. Anti-inflammatory Effects

  • Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF and IL-1, suggesting potential use in treating inflammatory conditions.

4. Antimicrobial Properties

  • Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various benzofuran derivatives, including this compound. It was found that specific substituents on the benzofuran core enhanced cytotoxicity significantly compared to standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications could lead to improved efficacy against cancer cell lines.

Case Study 2: Anti-inflammatory Effects

Research into related benzofuran compounds revealed that derivatives effectively suppressed inflammatory markers in vitro. This study highlighted their potential in managing conditions such as rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells[Source 1]
AntioxidantProtects against oxidative stress[Source 1]
Anti-inflammatoryReduces TNF and IL-1 levels[Source 1]
AntimicrobialExhibits activity against bacterial strains[Source 1]

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is essential for optimizing the efficacy of this compound:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s hydroxyl (-OH) groups at the 6-position and ketone functionality make it susceptible to hydrolysis under acidic or basic conditions. These reactions may cleave ester-like bonds or modify the hydroxyl groups, potentially leading to:

  • Formation of carboxylic acids or aldehydes

  • Structural rearrangements in the benzofuran core

Oxidation Reactions

The presence of hydroxyl groups and methyl substituents (e.g., at the 4-position) enables oxidation reactions. For example:

  • Alcohol oxidation : Conversion of hydroxyl groups to ketones or quinones.

  • Methyl group oxidation : Potential formation of carbonyl derivatives.

Nucleophilic Substitution

The piperidine ring and aromatic systems may participate in nucleophilic substitution, particularly under conditions that activate leaving groups. This could yield:

  • Substituted derivatives with modified piperidine moieties

  • Cross-coupling products via aromatic substitution

Enzyme-Catalyzed Transformations

In biological systems, enzymes may catalyze:

  • Metabolism : Hydroxylation or demethylation of the benzofuran core.

  • Conjugation : Phase II reactions (e.g., glucuronidation) via hydroxyl groups.

Reaction Comparison Table

Reaction Type Key Features Potential Products
HydrolysisAcidic/base conditions, hydroxyl groupsCarboxylic acids, aldehydes
OxidationOxidizing agents, methyl/hydroxyl groupsKetones, oxidized derivatives
Nucleophilic SubstitutionPiperidine moiety, aromatic systemsSubstituted derivatives
Enzyme-CatalyzedBiological systems, metabolic enzymesMetabolites, conjugated derivatives

Research Findings

  • Structural Influence : The fused benzofuran and piperidine rings enhance reactivity, enabling interactions with biological targets (e.g., enzymes, receptors) .

  • Biological Activity : While specific mechanisms are not detailed in sources, the compound’s hydroxyl and piperidine groups suggest potential roles in antioxidant or antimicrobial applications.

Comparison with Similar Compounds

Compound A : (2Z)-7-[(4-Methylpiperidin-1-yl)methyl]-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-olate (CAS: 896072-87-0)

  • Key Differences : Replaces the (1-benzofuran-2-yl)methylidene group with a thiophen-2-ylmethylidene moiety.
  • The 4-methylpiperidine substituent increases lipophilicity (logP ~2.8 vs. ~2.5 for the parent compound) .

Compound B : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (CAS: Not provided)

  • Key Differences : Substitutes benzofuran with benzo[b]thiophen, introduces a fluorophenyl-piperazine group, and replaces the hydroxyl with methoxy groups.
  • Impact: Fluorine enhances metabolic stability and membrane permeability. The propanol chain may improve bioavailability compared to the parent compound’s isopropanol .

Compound C : (2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one (CAS: 899385-84-3)

  • Key Differences : Features a furan-based methylidene group and a 2-oxopropoxy substituent.
  • Impact : The furan ring’s smaller size and lower aromaticity may reduce steric hindrance, enhancing binding to planar active sites. The 2-oxopropoxy group introduces a ketone, enabling Schiff base formation with lysine residues in enzymes .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~425.5 g/mol ~410.5 g/mol ~430.2 g/mol ~368.4 g/mol
logP (Predicted) 2.5 (moderate lipophilicity) 2.8 3.1 1.9
Hydrogen Bond Donors 2 (OH, NH piperidine) 1 (OH) 1 (OH) 1 (Ketone)
Synthetic Route Aldol condensation + alkylation Claisen-Schmidt condensation Reductive amination Knoevenagel condensation

Key Research Findings

Piperidine vs. Piperazine Substituents :

  • The piperidine group in the target compound provides stronger basicity (pKa ~10.6) compared to piperazine derivatives (pKa ~9.2), influencing protonation states under physiological conditions .
  • Piperazine-containing analogues (e.g., Compound B) show enhanced serotonin receptor binding due to nitrogen spacing, whereas piperidine analogues may target adrenergic receptors .

Benzofuran vs. Benzothiophene Cores :

  • Benzothiophene derivatives (e.g., Compound B) exhibit higher thermal stability (decomposition temp. ~220°C vs. ~195°C for benzofurans) due to sulfur’s electronegativity .
  • Benzofuran cores (target compound) demonstrate superior fluorescence properties, useful in imaging studies .

Solvent Effects: Propan-2-ol in the target compound improves crystallinity (evidenced by sharp melting points in analogues, e.g., Compound B: mp 55–56°C) compared to non-solvated forms .

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, benzofuran derivatives are often prepared using NaH in THF as a base to deprotonate intermediates, followed by alkylation or benzylation steps. The piperidinylmethyl group can be introduced via nucleophilic substitution using piperidine and a methylating agent under anhydrous conditions. Reaction optimization typically involves controlling temperature (0°C to room temperature) and inert atmospheres (N₂) to prevent side reactions .
  • Key Reaction Conditions :
Reagent/SolventRoleExample from Literature
NaH/THFBaseDeprotonation of phenolic OH
PiperidineAmine sourceAlkylation at C7 position

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Methodological Answer : Structural confirmation relies on multimodal spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks for the benzofuran core (δ 6.5–7.8 ppm for aromatic protons) and the Z-configuration olefin (δ 7.2–7.5 ppm). The piperidinylmethyl group shows signals at δ 2.3–3.1 ppm (N-CH₂) .
  • IR Spectroscopy : Hydroxy groups (broad ~3200–3500 cm⁻¹) and carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 454.212 for C₂₄H₂₃NO₅) .

Advanced Research Questions

Q. How can reaction yields and enantiomeric excess be optimized for stereoselective synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, Bayesian optimization outperforms traditional trial-and-error in reaction yield prediction .
  • Chiral Catalysts : Employ asymmetric cross-metathesis or oxo-Michael reactions (e.g., Ru-based catalysts) to enhance enantioselectivity. HPLC with chiral columns quantifies enantiomeric excess (e.g., >95% ee achieved in benzofuran derivatives) .

Q. What mechanistic evidence supports the [3,3]-sigmatropic rearrangement in synthesizing benzofuran derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated substrates to track hydrogen migration during rearrangement.
  • Computational Studies : DFT calculations validate the transition state energy and regioselectivity. The methyl group at C4 stabilizes the transition state via steric effects .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, NOESY can confirm the Z-configuration of the methylidene group.
  • Cross-Validation : Compare with analogs (e.g., coumestrol derivatives) synthesized via similar routes .

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